Amlodipine Maleate

Description

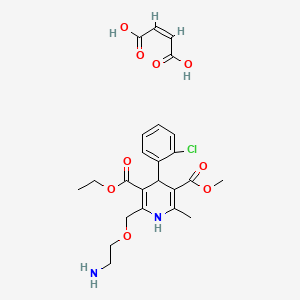

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNOWAJJWCGILX-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88150-42-9 (Parent) | |

| Record name | Amlodipine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601027708 | |

| Record name | Amlodipine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88150-47-4 | |

| Record name | Amlodipine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88150-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amlodipine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-but-2-enedioic acid; 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMLODIPINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ27G2BZJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Amlodipine Maleate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification processes for amlodipine maleate, a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2][3] This document details the core synthetic methodologies, purification protocols, and critical process parameters, presenting quantitative data in a structured format for ease of comparison. Experimental workflows are visually represented to facilitate understanding of the logical relationships between key stages.

Core Synthesis of Amlodipine

The most prevalent method for synthesizing amlodipine is a multi-step process that generally follows the Hantzsch pyridine synthesis. This pathway involves the creation of a dihydropyridine ring, followed by the deprotection of a key intermediate to yield amlodipine free base. The free base is then converted to the desired maleate salt.

A common route involves the synthesis of a phthalimidoamlodipine intermediate. This intermediate is then deprotected to yield amlodipine.[4][5] The final step is the reaction of the amlodipine free base with maleic acid to form this compound.

Experimental Protocol: Synthesis of Phthalimidoamlodipine

A typical synthesis of the phthalimidoamlodipine intermediate involves the reaction of 2-chlorobenzaldehyde, methyl 3-aminocrotonate, and an amino-protected aminoethoxy-methylacetoacetate.

Materials:

-

2-chlorobenzaldehyde

-

Methyl 3-aminocrotonate

-

Methyl 4-(2-(phthalimido)ethoxy)acetoacetate

-

2-propanol

-

Piperidine

-

Acetic acid

Procedure:

-

A solution of methyl 4-(2-(phthalimido)ethoxy)acetoacetate and 2-chlorobenzaldehyde in 2-propanol is prepared and maintained at 20-25°C.

-

A solution of piperidine in 2-propanol is added dropwise over 1.5 hours.

-

The reaction mixture is agitated for 2 hours at the same temperature, followed by 2 hours at 35-40°C.

-

The mixture is then acidified with acetic acid, and more 2-propanol is added.

-

The solution is cooled to 0-5°C to facilitate the separation of layers.

-

The organic layer containing the product is separated and may be further washed with 2-propanol.

Experimental Protocol: Deprotection of Phthalimidoamlodipine to Amlodipine Free Base

The phthalimido group is removed to yield the primary amine of amlodipine. This is commonly achieved using methylamine.

Materials:

-

Phthalimidoamlodipine

-

40% aqueous methylamine

-

Toluene

Procedure:

-

A suspension of the product from the previous step is made in 40% aqueous methylamine.

-

The suspension is agitated at 25°C for 24 hours.

-

Toluene is added to the mixture, and it is agitated for 30 minutes.

-

The layers are allowed to separate, and the aqueous layer is discharged.

-

The toluene layer containing the amlodipine free base is then processed for the next step.

Experimental Protocol: Synthesis of this compound

The final step is the formation of the maleate salt by reacting the amlodipine free base with maleic acid.

Materials:

-

Amlodipine free base solution in an organic solvent (e.g., ethanol or toluene)

-

Maleic acid

-

Ethanol

Procedure:

-

The toluene from the previous step is distilled off, and the residue is dissolved in ethanol.

-

A solution of maleic acid in ethanol is added to the amlodipine solution at ambient temperature.

-

The mixture is stirred, and crystallization of this compound begins.

-

The mixture is cooled to 5-10°C and agitated for 1 hour.

-

The precipitate is filtered, washed with ethanol, and dried at a maximum of 40°C.

Purification of this compound

Purification is a critical step to ensure the final product meets the stringent purity requirements for pharmaceutical use. The primary method for purifying amlodipine and its intermediates is recrystallization.

Recrystallization of Intermediates and Final Product

Recrystallization is employed to purify both the phthalimidoamlodipine intermediate and the final this compound salt.

-

Phthalimidoamlodipine: Can be purified by recrystallization from solvents such as methanol, ethanol, 2-propanol, or ethyl acetate. A single recrystallization from ethyl acetate can yield a purity of higher than 98%.

-

This compound: Can be recrystallized from solvents like ethyl acetate or a 1:1 mixture of acetone and ethyl acetate.

Control of Impurities

A key impurity that can form during the synthesis of this compound is amlodipine aspartate. Its formation can be minimized by reacting amlodipine or its acid addition salt with maleic acid in an acidic environment. It is crucial to maintain a pH that does not exceed approximately 6.5 during the salt formation reaction.

Quantitative Data Summary

The following tables summarize key quantitative data from various sources regarding the synthesis and purification of this compound.

| Parameter | Value | Reference |

| Phthalimidoamlodipine Purity (after one recrystallization from ethyl acetate) | > 98% | |

| This compound Yield (from Phthalimidoamlodipine) | 5.84 g (from 8.0 g of starting material) | |

| This compound Purity (after crystallization) | 99% | |

| Amlodipine Besylate Purity (after crystallization) | 99.9% | |

| Amlodipine Aspartate Impurity Limit | < 1 wt % |

Note: Data for amlodipine besylate is included for comparative purposes as it is another common salt form.

Experimental Workflows

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for the purification of this compound.

Caption: Logical relationship for controlling a key impurity.

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. EP1309555B1 - Process for making this compound - Google Patents [patents.google.com]

- 3. ijpsi.org [ijpsi.org]

- 4. patents.justia.com [patents.justia.com]

- 5. An Improved Process For The Preparation Of Amlodipine Free Base And [quickcompany.in]

A Comprehensive Technical Guide to the Physicochemical Properties of Amlodipine Maleate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlodipine maleate, a salt of the long-acting dihydropyridine calcium channel blocker amlodipine, is a widely used active pharmaceutical ingredient (API) in the treatment of hypertension and angina. The solid-state properties of this compound are of paramount importance as they can significantly influence the drug's stability, solubility, dissolution rate, and ultimately, its bioavailability. This technical guide provides an in-depth overview of the critical physicochemical properties of this compound crystals, with a focus on its polymorphic forms. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided.

General Physicochemical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate maleate | [1] |

| Molecular Formula | C₂₄H₂₉ClN₂O₉ | [1] |

| Molecular Weight | 524.95 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physicochemical properties. This compound is known to exist in at least two polymorphic forms, designated as Form I and Form II.[3]

Crystal Structure and Morphology

Detailed descriptions of the crystal habit for each polymorph are not extensively available in the public literature, but they can be generally characterized by their unique powder X-ray diffraction patterns. The preparation of these forms involves controlled crystallization from specific solvent systems.

Preparation of Polymorphic Forms:

-

Form I: Can be prepared by dissolving amlodipine base and maleic acid in a solvent such as tertiary butylacetate at an elevated temperature, followed by cooling and filtration.

-

Form II: The preparation of Form II is also achieved through controlled crystallization, potentially using different solvent systems or conditions than those for Form I.

Data Presentation

Table 1: Solubility of this compound

The solubility of this compound is a critical factor in its dissolution and absorption.

| Solvent | Solubility |

| Water | Sparingly soluble |

| Methanol | Soluble |

| Ethanol | Approximately 12.5 mg/mL |

| DMSO | Soluble (up to 100 mg/mL) |

| Dimethylformamide (DMF) | Approximately 20 mg/mL |

References:

Table 2: Thermal Properties of this compound Polymorphs by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to characterize the melting point and thermal transitions of crystalline materials.

| Polymorphic Form | DSC Peak(s) (°C) |

| Form I | 174.1 and 176.6 |

| Form II | 170.2, 173.6, and 175.1 |

Reference:

Table 3: Powder X-ray Diffraction (PXRD) Data for this compound Polymorphs

PXRD is a primary technique for the characterization of crystalline solids. The 2θ values represent the diffraction angles of X-rays from the crystal lattice planes.

| Form I (2θ values) | Form II (2θ values) |

| 4.459 | 4.421 |

| 8.871 | 8.851 |

| 10.593 | 10.147 |

| 11.160 | 11.421 |

| 11.488 | 12.032 |

| 12.700 | 12.644 |

| 13.296 | 13.071 |

| 13.590 | 13.297 |

| 15.694 | 13.490 |

| 17.730 | 14.435 |

| 18.156 | 14.838 |

| 18.608 | 15.655 |

| 19.208 | 17.052 |

| 19.772 | 17.561 |

| 20.126 | 18.072 |

| 20.908 | 18.611 |

| 21.523 | 19.186 |

| 21.964 | 19.692 |

| 22.985 | 20.078 |

| 23.687 | 21.237 |

| 24.584 | 21.958 |

| 25.085 | 22.912 |

| 25.538 | 23.536 |

| 26.269 | 24.191 |

| 26.753 | 24.493 |

| 27.504 | 25.058 |

| 28.095 | 25.932 |

| 29.972 | 26.264 |

| 30.433 | 26.717 |

| 31.175 | 27.250 |

| 31.824 | 28.051 |

| 32.671 | 29.778 |

| 33.564 | 31.728 |

| 34.132 | 33.512 |

| 36.223 | 33.987 |

| 37.836 | 35.233 |

| 38.776 | 37.085 |

| 39.914 | 40.536 |

Reference:

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Peak Assignments for Amlodipine

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3295 | N-H stretching (amine) |

| ~3157 | Aromatic C-H stretching |

| ~2981 | Aliphatic C-H stretching |

| ~1670 | C=O stretching (ester) |

| ~1490 | Aromatic C=C stretching |

| ~1263 | C-O stretching (ester) |

| ~753 | C-Cl stretching |

References:

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, including melting point and polymorphic transitions, of this compound crystals.

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., Perkin-Elmer Pyris-6 DSC).

Procedure:

-

Accurately weigh 2-5 mg of the this compound crystal sample into an aluminum DSC pan.

-

Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a continuous flow of nitrogen at a rate of 20-50 mL/min to maintain an inert atmosphere.

-

Equilibrate the sample at a starting temperature of approximately 30°C.

-

Heat the sample at a constant rate, typically 5-10°C/min, up to a final temperature of approximately 250°C.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify endothermic (melting, transitions) and exothermic (crystallization) events.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form (polymorph) of this compound and to characterize its crystal lattice structure.

Apparatus: A powder X-ray diffractometer (e.g., Bruker Axs, D8 Advance Powder X-ray Diffractometer) with a Cu Kα radiation source.

Procedure:

-

Prepare the sample by gently grinding the this compound crystals into a fine, homogeneous powder using an agate mortar and pestle.

-

Mount the powdered sample onto a sample holder, ensuring a flat, level surface.

-

Place the sample holder into the diffractometer.

-

Set the instrument parameters:

-

X-ray source: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: Typically 40 kV and 40 mA.

-

Scan range (2θ): 2° to 40°.

-

Scan speed or step size/time: e.g., 0.02° per step with a counting time of 1-2 seconds per step.

-

-

Initiate the scan and collect the diffraction data.

-

Process the resulting diffractogram to identify the characteristic 2θ peaks and their relative intensities.

-

Compare the obtained pattern with reference diffractograms for known polymorphs of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for structural elucidation and identification.

Apparatus: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Process the spectrum by performing a background subtraction.

-

Identify the characteristic absorption bands and correlate them to the functional groups present in the this compound molecule.

Visualization of Polymorph Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of this compound polymorphs.

Caption: Workflow for the characterization of this compound polymorphs.

Conclusion

The physicochemical properties of this compound crystals, particularly its polymorphism, are crucial for the development of stable and effective pharmaceutical formulations. This guide has summarized the key properties of this compound and its known polymorphic forms, Form I and Form II, providing quantitative data from DSC and PXRD analyses. Detailed experimental protocols for the characterization of these forms have also been presented. A thorough understanding and control of these properties are essential for ensuring the quality, safety, and efficacy of this compound drug products.

References

Amlodipine Maleate's Core Mechanism of Action on L-type Calcium Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular interactions between amlodipine maleate and L-type calcium channels (LTCCs), the cornerstone of its therapeutic efficacy in cardiovascular diseases. Through a detailed exploration of its binding kinetics, state-dependent inhibition, and impact on intracellular signaling, this document offers a granular understanding of amlodipine's pharmacological profile.

Core Mechanism: State-Dependent Blockade of L-type Calcium Channels

Amlodipine, a dihydropyridine calcium channel blocker, exerts its primary effect by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels located in vascular smooth muscle and cardiac muscle.[1][2] This inhibition is not a simple occlusion of the channel pore but a nuanced, state-dependent interaction. Amlodipine preferentially binds to the L-type calcium channels when they are in the resting or inactivated state, rather than the open state.[3][4] This characteristic contributes to its high efficacy in vascular smooth muscle, which has a more depolarized resting membrane potential, favoring the inactivated state of LTCCs.[5]

The binding of amlodipine to the alpha-1 subunit of the L-type calcium channel stabilizes the channel in an inactive conformation. This allosteric modification effectively prevents the conformational changes required for channel opening in response to membrane depolarization, thereby reducing the influx of extracellular calcium. The consequence of this reduced intracellular calcium concentration is a decrease in the formation of the calcium-calmodulin complex. This, in turn, leads to reduced activation of myosin light chain kinase (MLCK), decreased phosphorylation of the myosin light chain, and ultimately, relaxation of the vascular smooth muscle. This vasodilation leads to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.

Amlodipine's action is both voltage-dependent and use-dependent, meaning its inhibitory effect is more pronounced at more depolarized membrane potentials and with more frequent channel activation. The drug's chemical properties, particularly its pKa of 8.6, mean that at physiological pH, a significant portion of amlodipine molecules are ionized. This charge influences its access to the dihydropyridine binding site, which is believed to be located within the channel pore, closer to the extracellular side. The slow onset and long duration of action of amlodipine are attributed to its slow rate of association with and dissociation from its binding site.

Quantitative Analysis of Amlodipine-LTCC Interaction

The interaction of amlodipine with L-type calcium channels has been quantified through various experimental approaches, providing key parameters that define its potency and binding characteristics.

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |

| IC50 | 10 nM | Bacterial CaVAb channel | After a train of 20 depolarizing pulses | |

| IC50 | 57 nM | Wild type Ca(v)1.2 channels | Stimulation frequency of 0.05 Hz | |

| IC50 | 2.4 µM | L-type Ca2+ channel | -100 mV holding potential | |

| IC50 | 4.2 ± 0.6 µM | Rabbit skeletal muscle transverse tubule membranes | Radioligand DHP binding | |

| KD | 1.64 ± 0.17 nM | Rat cardiac membrane fragments | Saturation binding studies with (-)[3H]amlodipine | |

| Bmax | 0.45 ± 0.08 pmol/mg protein | Rat cardiac membrane fragments | Saturation binding studies with (-)[3H]amlodipine | |

| k-1 (dissociation rate constant) | 1.53 x 10(-3) min-1 | Rat cardiac membrane fragments | Dissociation of bound (-)[3H]amlodipine |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to measure the flow of ions through L-type calcium channels in single cells, allowing for the direct assessment of amlodipine's inhibitory effects.

Methodology:

-

Cell Preparation: Single ventricular myocytes are isolated from guinea pig hearts or vascular smooth muscle cells are isolated from rabbit ear artery.

-

Electrode and Solution Preparation: Borosilicate glass microelectrodes with a resistance of 1-3 MΩ are filled with an internal solution containing (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 HEPES, and 5 Mg-ATP, adjusted to pH 7.2 with CsOH. The external solution contains (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior.

-

Voltage-Clamp Protocol: The membrane potential is held at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a closed state. Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit L-type calcium currents.

-

Drug Application: Amlodipine is applied to the cell via a perfusion system at various concentrations.

-

Data Acquisition and Analysis: The peak inward calcium current is measured before and after drug application to determine the extent of inhibition. IC50 values are calculated by fitting the concentration-response data to the Hill equation. Use-dependence is assessed by applying trains of depolarizing pulses at different frequencies.

Radioligand Binding Assay

This method quantifies the binding of radiolabeled amlodipine to its receptor on the L-type calcium channel.

Methodology:

-

Membrane Preparation: Cardiac membrane fragments are prepared from rat hearts or transverse tubule membranes are isolated from rabbit skeletal muscle.

-

Incubation: Membranes (typically 50-100 µg of protein) are incubated with various concentrations of (-)[3H]amlodipine in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for a specified duration (e.g., up to 5 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled amlodipine) from the total binding. The equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.

Visualizing the Molecular and Cellular Mechanisms

Signaling Pathway of Amlodipine Action in Vascular Smooth Muscle

Caption: Amlodipine's signaling cascade in vascular smooth muscle cells.

Experimental Workflow for Whole-Cell Patch Clamp

Caption: Workflow for assessing amlodipine's effect via patch clamp.

Logical Relationship of Amlodipine's Properties

Caption: Interplay of amlodipine's properties and clinical effects.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective interaction of the calcium antagonist amlodipine with calcium channels in arteries of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Absorption, distribution, metabolism, and excretion (ADME) profile of Amlodipine Maleate

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of amlodipine, a long-acting dihydropyridine calcium channel blocker. The information is intended for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key processes.

Absorption

Amlodipine is well-absorbed following oral administration.[1][2] Its absorption is characterized as slow and gradual, which contributes to its smooth and prolonged therapeutic effect.[3][4] Peak plasma concentrations are typically reached between 6 and 12 hours after a dose.[5] The absolute bioavailability is consistently high, estimated to be between 64% and 90%. Notably, the presence of food does not significantly alter the bioavailability of amlodipine. Due to its long half-life, steady-state plasma concentrations are achieved after 7 to 8 days of consistent daily dosing.

Table 1: Absorption Parameters of Amlodipine

| Parameter | Value | References |

| Oral Bioavailability | 64% - 90% | |

| Time to Peak Plasma (Tmax) | 6 - 12 hours | |

| Effect of Food | Not significant | |

| Time to Steady State | 7 - 8 days |

A common method to determine the pharmacokinetic profile of amlodipine involves administering the drug to healthy volunteers.

-

Study Design: A single-dose, two-way crossover study is often employed. Volunteers receive a single oral dose (e.g., 10 mg amlodipine) and, after a washout period, a single intravenous (IV) dose.

-

Sample Collection: Blood samples are collected at predetermined intervals over an extended period (e.g., up to 96 hours or more) after dosing.

-

Bioanalysis: Plasma concentrations of amlodipine are quantified using a validated, sensitive, and specific analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Parameter Calculation: The Area Under the Curve (AUC) is calculated from the plasma concentration-time profile. Absolute bioavailability is determined by comparing the dose-normalized AUC from the oral dose to the AUC from the IV dose. Tmax is determined by direct observation from the plasma concentration data.

-

Radiolabeling Studies: To trace the drug's path, studies have been conducted using 14C-labelled amlodipine, allowing for the tracking of the parent drug and its metabolites throughout the body.

Distribution

Amlodipine is widely distributed throughout the body tissues, which is reflected by its large apparent volume of distribution (Vd) of approximately 21 L/kg. This extensive distribution contributes to its long elimination half-life. In circulation, amlodipine is highly bound to plasma proteins, with reported binding percentages ranging from 93% to 98%. Its high pKa of 8.6 means it is ionized at physiological pH, which enhances its ability to bind to proteins.

Table 2: Distribution Parameters of Amlodipine

| Parameter | Value | References |

| Volume of Distribution (Vd) | ~21 L/kg | |

| Plasma Protein Binding | 93% - 98% |

-

Protein Binding Determination: The extent of plasma protein binding is commonly measured in vitro using equilibrium dialysis. In this method, a semi-permeable membrane separates a compartment containing plasma (or specific protein solutions like human serum albumin) from a protein-free buffer solution. The drug is added to the plasma side, and after an incubation period to reach equilibrium, the concentration of unbound drug in the buffer compartment is measured. Studies have shown stereoselective binding, with the (S)-enantiomer binding to a higher extent to human serum albumin compared to the (R)-enantiomer.

-

Volume of Distribution Calculation: The apparent volume of distribution is not a direct physiological volume but a pharmacokinetic parameter. It is calculated after intravenous administration of the drug, relating the total amount of drug in the body to the concentration in the plasma.

Metabolism

Amlodipine is extensively metabolized in the liver, with approximately 90% of the administered dose being converted to inactive metabolites. The primary metabolic pathway is the dehydrogenation of the dihydropyridine ring to form a pyridine derivative, a reaction primarily mediated by the Cytochrome P450 3A4 (CYP3A4) enzyme. While CYP3A5 is also involved, studies suggest CYP3A4 plays the key role in amlodipine's metabolic clearance. Following this initial oxidation, the metabolites undergo further biotransformation, including O-demethylation, O-dealkylation, and oxidative deamination. Because of its reliance on CYP3A4, co-administration with strong inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampin) of this enzyme can alter amlodipine's plasma concentrations.

-

Human Liver Microsomes (HLM): To identify metabolic pathways and enzymes, amlodipine is incubated with HLM, which are rich in CYP enzymes. Metabolites formed during the incubation are identified using LC-MS.

-

Reaction Phenotyping: To pinpoint the specific CYP isozyme responsible, two main approaches are used:

-

Chemical Inhibition: Amlodipine is incubated with HLM in the presence of known selective inhibitors for different CYP enzymes. For example, ketoconazole (a strong CYP3A4/5 inhibitor) and CYP3cide (a selective CYP3A4 inhibitor) have been shown to completely block the formation of the primary pyridine metabolite, confirming CYP3A4's role.

-

Recombinant Enzymes: Amlodipine is incubated with individual, expressed human CYP enzymes to directly assess which ones can metabolize the drug. Such studies show that only CYP3A4 has significant activity in amlodipine dehydrogenation.

-

Excretion

The primary route of elimination for amlodipine and its metabolites is through the kidneys. Approximately 60% of an administered dose is recovered in the urine, largely as inactive pyridine metabolites. Only a small fraction, about 10%, is excreted as the unchanged parent compound in the urine. An additional 20-25% of the drug is eliminated in the feces. The long elimination half-life of 30 to 50 hours is a key characteristic, allowing for effective blood pressure control with once-daily dosing. Renal impairment does not significantly impact the elimination of amlodipine, but clearance is reduced in patients with hepatic impairment.

Table 3: Excretion and Elimination Parameters of Amlodipine

| Parameter | Value | References |

| Elimination Half-Life (t1/2) | 30 - 50 hours | |

| Total Urinary Excretion (% of dose) | ~60% | |

| Unchanged Drug in Urine | ~10% | |

| Fecal Excretion (% of dose) | 20% - 25% | |

| Total Clearance (CL) | ~7 mL/min/kg |

Excretion studies are typically conducted using radiolabeled compounds to ensure a complete mass balance assessment.

-

Mass Balance Study: Healthy volunteers are given a single oral or IV dose of 14C-amlodipine.

-

Sample Collection: All urine and feces are collected for an extended period (e.g., up to 12 days) until radioactivity levels are negligible.

-

Quantification: The total radioactivity in the collected urine and feces is measured to determine the percentage of the dose excreted by each route.

-

Metabolite Profiling: The collected samples are analyzed to identify the structure and quantity of the parent drug and its various metabolites.

Visualizations of ADME Processes and Workflows

References

- 1. Amlodipine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and pharmacodynamics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The clinical consequences of the absorption, distribution, metabolism and excretion of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Amlodipine Maleate's Interaction with Cellular Membrane Models: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interactions between amlodipine maleate and cellular membrane models. Amlodipine, a third-generation dihydropyridine calcium channel blocker, is widely prescribed for hypertension and angina.[1] Its unique pharmacokinetic profile, characterized by a slow onset and long duration of action, is attributed in part to its significant interactions with the lipid bilayer of cellular membranes.[2] This guide synthesizes key findings on these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.

Quantitative Data Summary

The interaction of amlodipine with lipid bilayers results in measurable changes to the physical properties of the membrane. These effects have been quantified using various biophysical techniques.

Table 1: Effects of Amlodipine on the Thermodynamic Properties of Phosphatidylcholine Membranes

| Parameter | Reported Change with Amlodipine | Technique | Membrane Model | Reference |

| Thermal Phase Transition Temperature (Tm) | -2.6 °C | High-Resolution Differential Scanning Calorimetry (DSC) | Vesicles enriched with polyunsaturated fatty acids | [3] |

| -11% | High-Resolution Differential Scanning Calorimetry (DSC) | Phosphatidylcholine liposomes | ||

| Enthalpy of Phase Transition (ΔH) | -4.8 J/g | High-Resolution Differential Scanning Calorimetry (DSC) | Vesicles enriched with polyunsaturated fatty acids | [3] |

| -14% | High-Resolution Differential Scanning Calorimetry (DSC) | Phosphatidylcholine liposomes | ||

| Cooperative Unit Size | -59% | High-Resolution Differential Scanning Calorimetry (DSC) | Vesicles enriched with polyunsaturated fatty acids | [3] |

| -59% | High-Resolution Differential Scanning Calorimetry (DSC) | Phosphatidylcholine liposomes |

Table 2: Amlodipine Binding Affinity to Cardiac Membranes

| Parameter | Value | Technique | Membrane Model | Reference |

| Dissociation Constant (KD) | 1.68 ± 0.12 nM | Radioligand Binding Assay with (-)[3H]amlodipine | Rat cardiac membrane fragments | |

| Maximum Binding Capacity (Bmax) | 0.34 ± 0.08 pmol/mg protein | Radioligand Binding Assay with (-)[3H]amlodipine | Rat cardiac membrane fragments | |

| IC50 vs. (-)[3H]amlodipine binding | 9.20 ± 5.56 nM (for (-)amlodipine) | Radioligand Binding Assay | Rat cardiac membrane fragments |

Table 3: Structural Effects of Amlodipine on Lipid Bilayers from Molecular Dynamics Simulations

| Parameter | Observation | Membrane Model | Reference |

| Area per Lipid | Influenced by amlodipine presence | DMPS or DMPS + DMPC bilayers | |

| Membrane Thickness | Affected by amlodipine interaction | DMPS or DMPS + DMPC bilayers | |

| Lipid Chain Order | Altered by amlodipine | DMPS or DMPS + DMPC bilayers | |

| Amlodipine Location | Near the hydrocarbon core/water interface | Cardiac sarcolemmal lipid bilayers |

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the interaction of amlodipine with membrane models.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. In the context of membrane biophysics, it is used to determine the effects of a drug on the phase transition temperature (Tm) of a lipid bilayer.

Objective: To quantify the effect of amlodipine on the phase transition thermodynamics of model membranes.

Materials:

-

High-purity phospholipids (e.g., dimyristoylphosphatidylcholine - DMPC)

-

This compound

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

High-sensitivity differential scanning calorimeter

Procedure:

-

Liposome Preparation:

-

Dissolve the desired phospholipid and this compound (at a specific molar ratio) in an organic solvent (e.g., chloroform/methanol mixture).

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Dry the film under vacuum for several hours to remove any residual solvent.

-

Hydrate the lipid film with a buffer solution by vortexing, followed by several freeze-thaw cycles to form multilamellar vesicles (MLVs).

-

-

DSC Analysis:

-

Load a precise amount of the liposome suspension into an aluminum DSC pan.

-

Use an equal volume of buffer as a reference.

-

Seal the pans hermetically.

-

Place the sample and reference pans in the calorimeter.

-

Heat the samples at a constant rate (e.g., 1°C/minute) over a temperature range that encompasses the phase transition of the lipid.

-

Record the differential heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH).

-

References

- 1. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Comparison of location and binding for the positively charged 1,4-dihydropyridine calcium channel antagonist amlodipine with uncharged drugs of this class in cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)[3H]amlodipine binding to rat cardiac membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Amlodipine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Amlodipine Maleate, a widely used calcium channel blocker for the treatment of hypertension and angina.[1] This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure and purity of this active pharmaceutical ingredient (API). The information presented herein is intended to support research, development, and quality control activities.

Chemical Structure

This compound is the maleate salt of amlodipine.[2] The chemical structure consists of the amlodipine base, a dihydropyridine derivative, and maleic acid.

Molecular Formula: C₂₄H₂₉ClN₂O₉[2][3] Molecular Weight: 524.95 g/mol [2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.1-7.4 | m | 4H | Aromatic protons (chlorophenyl group) |

| 6.25 | s | 2H | Olefinic protons (maleate) |

| 5.35 | s | 1H | C4-H (dihydropyridine ring) |

| 4.70 | s | 2H | -OCH₂- (aminoethoxy side chain) |

| 4.0-4.2 | q | 2H | -OCH₂CH₃ (ethyl ester) |

| 3.5-3.8 | m | 4H | -CH₂-N and -CH₂-O (aminoethoxy side chain) |

| 3.55 | s | 3H | -OCH₃ (methyl ester) |

| 2.30 | s | 3H | C6-CH₃ (dihydropyridine ring) |

| 1.15 | t | 3H | -OCH₂CH₃ (ethyl ester) |

Note: Data synthesized from available literature. Chemical shifts may vary slightly depending on the solvent and instrument frequency.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.9 | C=O (ethyl ester) |

| 167.2 | C=O (maleate) |

| 165.8 | C=O (methyl ester) |

| 147.8 | C2 (dihydropyridine ring) |

| 145.2 | C6 (dihydropyridine ring) |

| 134.5 | C1' (chlorophenyl group) |

| 132.8 | C=C (maleate) |

| 130.9 | Aromatic C-H |

| 128.8 | Aromatic C-H |

| 128.5 | Aromatic C-Cl |

| 126.5 | Aromatic C-H |

| 104.5 | C3 (dihydropyridine ring) |

| 101.2 | C5 (dihydropyridine ring) |

| 68.1 | -OCH₂- (aminoethoxy side chain) |

| 60.1 | -OCH₂CH₃ (ethyl ester) |

| 50.9 | -OCH₃ (methyl ester) |

| 40.8 | -CH₂-N (aminoethoxy side chain) |

| 39.7 | C4 (dihydropyridine ring) |

| 19.5 | C6-CH₃ (dihydropyridine ring) |

| 14.5 | -OCH₂CH₃ (ethyl ester) |

Note: Data synthesized from available literature for amlodipine and its salts. Chemical shifts are approximate and may vary.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | N-H stretching (primary amine) |

| 3100-3200 | Medium | N-H stretching (dihydropyridine ring) |

| 2900-3000 | Medium | C-H stretching (aliphatic and aromatic) |

| 1676 | Strong | C=O stretching (ester carbonyl) |

| 1614-1675 | Strong | C=O stretching (ester carbonyls) |

| 1600 | Medium | C=C stretching (aromatic and dihydropyridine rings) |

| 1432 | Medium | C=C stretching |

| 1267 | Strong | C-O stretching (ester) |

| 1100-1200 | Strong | C-N stretching |

Note: Peak positions can vary based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for Amlodipine

| m/z | Interpretation |

| 409.17 | [M+H]⁺ (protonated amlodipine base) |

| 294.09 | Fragment ion |

| 238.19 | Fragment ion (base peak) |

Note: this compound will typically show the molecular ion for the amlodipine base in positive ion mode ESI-MS, as the maleic acid is lost.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (ATR-FTIR):

-

Sample Preparation: Place a small amount of this compound powder directly onto the ATR crystal.

-

Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Amlodipine.

Methodology (LC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source.

-

Chromatographic Separation (Optional but Recommended):

-

Inject the sample onto an appropriate HPLC column (e.g., C18) to separate the analyte from any impurities before it enters the mass spectrometer.

-

Use a mobile phase such as a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).

-

-

Mass Spectrometric Analysis:

-

Operate the ESI source in positive ion mode.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-600) to detect the protonated molecular ion [M+H]⁺.

-

Perform tandem MS (MS/MS) experiments to induce fragmentation and characterize the resulting product ions. The transitions m/z 409.17 > 238.19 and 409.17 > 294.09 are commonly monitored for amlodipine.

-

-

Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

Determination of the Partition Coefficient (LogP) of Amlodipine Maleate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The n-octanol/water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery and development, providing a quantitative measure of a compound's lipophilicity.[1][2][3] This property profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug, affecting its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.[2] Amlodipine, a dihydropyridine calcium channel blocker, is widely prescribed for the treatment of hypertension and angina.[4] This technical guide provides an in-depth overview of the principal methodologies for determining the partition coefficient of its common salt form, Amlodipine Maleate. It covers the theoretical underpinnings, detailed experimental protocols for the "gold standard" shake-flask method and the high-throughput RP-HPLC method, and an overview of computational prediction tools. The guide aims to equip researchers with the necessary knowledge to accurately determine and interpret this essential drug property.

Theoretical Background: LogP and LogD

The partition coefficient (P) is defined as the ratio of the concentration of a neutral compound in a biphasic system of two immiscible liquids, typically n-octanol and water, at equilibrium. The logarithm of this value, LogP, is used for convenience.

LogP = log ( [Drug]octanol / [Drug]water )

A positive LogP value indicates a preference for the lipid phase (lipophilic/hydrophobic), while a negative value signifies a preference for the aqueous phase (hydrophilic).

For ionizable molecules like amlodipine, the distribution is pH-dependent. The distribution coefficient (LogD) is the effective partition ratio at a specific pH, accounting for both the ionized and non-ionized forms of the compound. Amlodipine has a basic pKa reported to be between 9.26 and 9.45, meaning it is significantly ionized at physiological pH (7.4). Understanding both LogP (for the neutral form) and LogD (at physiological pH) is crucial for predicting its behavior in the body.

Experimental Methodologies for LogP Determination

The determination of LogP can be approached through direct experimental measurement or indirect methods. The most universally recognized methods are detailed below.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most reliable "gold standard" for LogP determination. It involves the direct measurement of the analyte's concentration in both phases of an equilibrated n-octanol/water system.

Experimental Protocol:

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of high-purity n-octanol and water for 24 hours, followed by a 24-hour separation period.

-

Stock Solution: Prepare a stock solution of this compound in the most appropriate phase (typically the one with higher solubility). The initial concentration should be chosen to ensure it is detectable in both phases without exceeding the solubility limit in either.

-

Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the water-saturated n-octanol and n-octanol-saturated water. Add a known aliquot of the amlodipine stock solution.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. This can range from a few hours to 48 hours. Gentle, continuous agitation is preferred over vigorous shaking to prevent the formation of emulsions.

-

Phase Separation: Separate the two phases completely. Centrifugation at a low speed is highly recommended to break any potential emulsions and ensure a sharp interface.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of amlodipine in both the n-octanol and aqueous layers using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Use the measured concentrations to calculate the LogP value. The experiment should be repeated at least three times to ensure reproducibility.

RP-HPLC Method (OECD Guideline 117)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient, and less material-intensive alternative for estimating LogP. The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and the known LogP values of a set of reference standards.

Experimental Protocol:

-

System and Mobile Phase: Configure an HPLC system with a C18 column and a UV detector set to an appropriate wavelength for amlodipine (e.g., 238 nm). The mobile phase is an isocratic mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Void Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.

-

Calibration Standards: Prepare solutions of at least 5-6 reference compounds with well-established LogP values that bracket the expected LogP of amlodipine.

-

Retention Time Measurement: Inject each standard and the amlodipine sample individually, recording their respective retention times (tᵣ).

-

Calculate Capacity Factor (k): For each compound, calculate the capacity factor (k) using the formula:

k = (tᵣ - t₀) / t₀

-

Calibration Curve: Plot the logarithm of the capacity factor (log k) for the reference standards against their known LogP values. Perform a linear regression analysis on this plot.

-

LogP Calculation: Using the log k value calculated for amlodipine and the linear regression equation from the calibration curve, calculate the LogP of amlodipine.

Computational Methodologies for LogP Prediction

With the advancement of computational chemistry, numerous software packages and algorithms are available to predict LogP directly from a molecule's chemical structure. These in silico methods are invaluable for high-throughput screening of large compound libraries in early drug discovery.

-

Method Principles: Most computational methods are either atom-based or fragment-based. They deconstruct the molecule into its constituent atoms or functional groups and sum their contributions to lipophilicity, often with corrections for intramolecular interactions.

-

Common Algorithms and Tools:

-

ALOGPS: An atom-based method that utilizes neural networks.

-

Molinspiration miLogP: A robust method based on group contributions from a large training set of drug-like molecules.

-

Chemaxon/MarvinSketch: Provides LogP and LogD predictions based on a proprietary algorithm.

-

XLOGP: An atom-additive method with corrective factors.

-

While computationally predicted values are fast and convenient, they should be interpreted with caution. Their accuracy can vary depending on the algorithm and the structural novelty of the compound being analyzed. Experimental verification is often recommended for lead candidates.

Quantitative Data for Amlodipine LogP

The literature contains several reported LogP values for amlodipine, primarily from computational methods. There is notable variability, which underscores the differences between prediction algorithms.

| Determination Method | LogP Value | Notes | Source |

| Calculated (ALOGPS 2.1) | 2.22 | Computationally predicted value. | DrugBank |

| Calculated (Chemaxon) | 1.64 | Computationally predicted value. | DrugBank |

| Calculated | 3.0 | Computationally predicted value. | AERU |

| Experimental (Shake-Flask) | Not Found | No specific experimental value was identified in the surveyed literature. | - |

| Experimental (RP-HPLC) | Not Found | No specific experimental value was identified in the surveyed literature. | - |

Conclusion

The determination of the partition coefficient is a fundamental step in the physicochemical characterization of this compound. This guide has detailed the primary experimental and computational methodologies available to researchers.

-

The Shake-Flask method remains the definitive standard for accuracy, though it is resource and time-intensive.

-

The RP-HPLC method provides a validated, high-throughput alternative suitable for rapid screening and routine analysis.

-

Computational methods are powerful predictive tools for early-stage discovery but may lack the precision of experimental determination for final candidate selection.

Given the variability in computationally derived LogP values for amlodipine, a carefully executed experimental determination using the shake-flask or a well-calibrated HPLC method is recommended for obtaining a definitive value for use in advanced drug development, formulation, and regulatory submissions.

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Amlodipine Maleate

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Amlodipine Maleate in pharmaceutical formulations. This document outlines the necessary reagents, instrumentation, and a step-by-step protocol for sample analysis, along with comprehensive validation data.

Introduction

Amlodipine is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1][2] Accurate and precise quantification of Amlodipine in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note describes a robust, reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is simple, selective, and rapid, making it suitable for routine quality control analysis.[1]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the analysis of Amlodipine.

| Parameter | Condition |

| HPLC System | Shimadzu chromatographic system with LC-20AD pump and SPD-M20A PDA detector or equivalent[3] |

| Column | C18 column (4.6 x 250 mm, 5 µm particle size)[4] |

| Mobile Phase | Methanol and water (pH adjusted to 2.95 with o-phosphoric acid) in a 10:90 (v/v) ratio |

| Flow Rate | 1.205 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 25°C |

| Detection Wavelength | 215 nm |

| Retention Time | Approximately 7.9 minutes |

Reagents and Solutions

-

Amlodipine Besylate Reference Standard: USP grade.

-

Methanol: HPLC grade.

-

Water: HPLC grade or purified water.

-

o-Phosphoric Acid: Analytical grade.

-

Hydrochloric Acid (HCl): 0.1N solution.

Preparation of Standard Stock Solution (0.1 mg/mL of Amlodipine):

-

Accurately weigh 6.94 mg of Amlodipine Besylate (equivalent to 5 mg of Amlodipine base) and transfer it to a 50 mL volumetric flask.

-

Add a suitable amount of 0.1N HCl to dissolve the standard.

-

Make up the volume to 50 mL with 0.1N HCl and mix well. This solution has a concentration of 0.1 mg/mL of amlodipine.

Preparation of Calibration Curve Standards:

Prepare a series of calibration standards by appropriate dilution of the standard stock solution with 0.1N HCl to achieve concentrations in the range of 0.8-24 µg/mL.

Sample Preparation (from Tablets)

-

Weigh and powder 20 tablets to determine the average tablet weight.

-

Accurately weigh a quantity of the powder equivalent to 5 mg of Amlodipine and transfer it to a 50 mL volumetric flask.

-

Add approximately 30 mL of 0.1N HCl and stir with a magnetic stirrer for 15 minutes.

-

Sonicate the flask for 10 minutes to ensure complete dissolution of the drug.

-

Dilute to the mark with 0.1N HCl and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The described HPLC method was validated according to the International Conference on Harmonization (ICH) guidelines. The validation parameters are summarized in the tables below.

System Suitability

| Parameter | Acceptance Criteria | Result |

| Tailing Factor | Not more than 2.0 | 1.10 |

| Theoretical Plates | Not less than 2000 | 5577 |

| %RSD of Peak Areas | Not more than 2.0% | 0.18% |

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity Range | 0.8 - 24 µg/mL |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) | 0.0631 µg/mL |

| Limit of Quantification (LOQ) | 0.19 µg/mL |

| Accuracy (% Recovery) | 98.6% - 101.6% |

| Precision (%RSD) | |

| - Intraday (Repeatability) | 0.307% |

| - Interday (Intermediate Precision) | < 1% |

Experimental Workflow and Validation Logic

The following diagrams illustrate the experimental workflow for Amlodipine quantification and the logical relationship between the method validation parameters.

Caption: Experimental workflow for HPLC quantification of Amlodipine.

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The HPLC method described in this application note is demonstrated to be simple, rapid, accurate, precise, and specific for the quantification of this compound in pharmaceutical dosage forms. The method's validation in accordance with ICH guidelines ensures its reliability for routine quality control testing. The low consumption of organic solvents also makes this method more environmentally friendly and cost-effective.

References

Application Note: A Validated UV-Vis Spectrophotometric Method for the Quantitative Determination of Amlodipine Maleate

AN-UVVIS-AML-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a simple, accurate, and cost-effective UV-Vis spectrophotometric method for the quantitative analysis of Amlodipine Maleate in bulk and pharmaceutical dosage forms. The method is based on the measurement of absorbance in the ultraviolet region. The developed method was validated in accordance with the International Council for Harmonisation (ICH) guidelines[1][2], demonstrating its suitability for routine quality control analysis. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), were established and found to be within acceptable limits.[3]

Introduction: Amlodipine is a long-acting calcium channel blocker used in the management of hypertension and coronary artery disease.[4][5] It is chemically described as 3-Ethyl 5-methyl (4RS)-2-[(2-aminoethoxy) methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. Given its widespread use, it is crucial for pharmaceutical laboratories to have a reliable and accessible method for its quantification. UV-Vis spectrophotometry offers a straightforward and rapid analytical approach for this purpose. This document provides a comprehensive protocol for the development and validation of such a method.

Principle: The method is based on the principle that a substance's concentration in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert Law. The UV spectrum of this compound in a suitable solvent exhibits a distinct absorption maximum (λmax) that can be used for its quantification.

Experimental Protocols

Materials and Instrumentation

-

Reagents and Chemicals:

-

This compound Reference Standard

-

Methanol (HPLC or AR Grade)

-

This compound Tablets (e.g., 5 mg)

-

Distilled or Deionized Water

-

-

Instrumentation:

-

A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.

-

Analytical Balance

-

Volumetric flasks (10 mL, 100 mL)

-

Pipettes

-

Sonicator

-

Whatman filter paper (0.45 µm)

-

Solvent Selection and Preparation

Based on solubility studies and literature review, methanol is an effective solvent for Amlodipine. It is used as the solvent for all standard and sample preparations.

Preparation of Standard Stock Solution (100 µg/mL)

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer the powder into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume to the 100 mL mark with methanol and mix thoroughly. This solution has a concentration of 100 µg/mL.

Determination of Absorption Maximum (λmax)

-

Pipette 1.0 mL of the 100 µg/mL standard stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol to obtain a concentration of 10 µg/mL.

-

Scan this solution in the UV-Vis spectrophotometer from 400 nm to 200 nm against a methanol blank.

-

The wavelength at which maximum absorbance is observed is the λmax. The λmax for Amlodipine in methanol is typically found around 238 nm - 366 nm, depending on the specific salt and conditions. For this protocol, we will use a representative λmax of 239 nm .

Preparation of Calibration Standards and Construction of the Calibration Curve

-

Prepare a series of working standard solutions by pipetting appropriate aliquots of the 100 µg/mL stock solution into 10 mL volumetric flasks.

-

Dilute with methanol to obtain concentrations in the range of 4-20 µg/mL (e.g., 4, 8, 12, 16, and 20 µg/mL).

-

Measure the absorbance of each solution at the determined λmax (239 nm) against the methanol blank.

-

Plot a calibration curve of absorbance versus concentration.

-

Determine the correlation coefficient (r²) and the regression equation (y = mx + c). The r² value should be ≥ 0.999.

Preparation of Sample Solution (Tablet Assay)

-

Weigh and finely powder 20 this compound tablets to determine the average weight.

-

Accurately weigh a quantity of the tablet powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of methanol and sonicate for 20-25 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 mL with methanol.

-

Filter the solution through a 0.45 µm Whatman filter paper.

-

Dilute 1.2 mL of the filtrate to 10 mL with methanol to obtain a theoretical concentration of 12 µg/mL.

-

Measure the absorbance of this solution at 239 nm against the methanol blank.

-

Calculate the concentration of the drug in the sample using the regression equation from the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

The developed method was validated for linearity, accuracy, precision, LOD, and LOQ.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The linearity for this compound was established over the concentration range of 4-20 µg/mL.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Absorbance (Mean ± SD, n=3) |

|---|---|

| 4 | 0.442 ± 0.003 |

| 8 | 0.875 ± 0.005 |

| 12 | 1.315 ± 0.004 |

| 16 | 1.748 ± 0.006 |

| 20 | 2.189 ± 0.007 |

| Regression Equation | y = 0.109x + 0.006 |

| Correlation Coefficient (r²) | 0.999 |

Accuracy (% Recovery)

Accuracy was determined by performing recovery studies using the standard addition method at three different levels (80%, 100%, and 120%) of the target concentration (12 µg/mL). The percentage recovery should be within 98-102%.

Table 2: Accuracy (Recovery) Study Data

| Amount of Sample (µg/mL) | Amount of Standard Added (µg/mL) | Total Amount (µg/mL) | Amount Recovered (µg/mL, n=3) | % Recovery | % RSD |

|---|---|---|---|---|---|

| 12 | 9.6 (80%) | 21.6 | 21.45 | 99.31% | 0.45 |

| 12 | 12.0 (100%) | 24.0 | 23.92 | 99.67% | 0.31 |

| 12 | 14.4 (120%) | 26.4 | 26.28 | 99.55% | 0.52 |

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate measurements of a 12 µg/mL solution were made. The acceptance criterion is a Relative Standard Deviation (%RSD) of not more than 2%.

Table 3: Precision Study Data for 12 µg/mL this compound (n=6)

| Precision Type | Mean Absorbance | Standard Deviation (SD) | % Relative Standard Deviation (%RSD) |

|---|---|---|---|

| Intra-day (Repeatability) | 1.314 | 0.0082 | 0.62% |

| Inter-day (Intermediate) | 1.319 | 0.0115 | 0.87% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response (y-intercept) and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.

Table 4: LOD and LOQ Data

| Parameter | Value |

|---|---|

| Slope (S) | 0.109 |

| SD of Intercept (σ) | 0.0045 |

| LOD (µg/mL) | 0.136 |

| LOQ (µg/mL) | 0.413 |

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the analytical wavelength (±2 nm). The %RSD for the absorbance of a 12 µg/mL solution was calculated.

Table 5: Robustness Study Data

| Wavelength (nm) | Absorbance (Mean, n=3) | % RSD |

|---|---|---|

| 237 nm | 1.309 | 0.71% |

| 239 nm (Nominal) | 1.315 | 0.48% |

| 241 nm | 1.305 | 0.65% |

Visualizations

Caption: Experimental workflow for this compound assay.

Caption: Logical relationship of ICH validation parameters.

Conclusion

The developed UV-Vis spectrophotometric method for the quantification of this compound is simple, rapid, and economical. The validation results confirm that the method is linear, accurate, and precise over the specified concentration range. The method's robustness and sensitivity, as indicated by the LOD and LOQ values, make it highly suitable for routine quality control analysis of this compound in both bulk drug and tablet dosage forms.

References

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. Ich guidelines for validation final | PPTX [slideshare.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Amlodipine Maleate In Vitro Efficacy in Vascular Smooth Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amlodipine is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1] Its primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells (VSMCs), leading to vasodilation and a reduction in peripheral vascular resistance.[2][3] Beyond its well-established role in blocking calcium influx, emerging evidence suggests that amlodipine exerts pleiotropic effects on VSMCs, including the modulation of cell proliferation, migration, and signaling pathways, which may contribute to its anti-atherosclerotic properties.[4][5]

These application notes provide detailed protocols for assessing the in vitro efficacy of amlodipine maleate in VSMCs. The described assays are fundamental for characterizing the pharmacological effects of amlodipine and similar compounds on vascular smooth muscle cell physiology.

Key Applications

-

Determination of Inhibitory Concentration (IC50): Quantifying the potency of amlodipine in inhibiting VSMC contraction and proliferation.

-

Intracellular Calcium Imaging: Visualizing and quantifying the effect of amlodipine on intracellular calcium mobilization.

-

Western Blot Analysis: Investigating the impact of amlodipine on key signaling proteins involved in VSMC function.

-

Cell Proliferation and Viability Assays: Assessing the anti-proliferative and cytotoxic effects of amlodipine on VSMCs.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Amlodipine in Vascular Smooth Muscle Cells

| Cell Type | Stimulus | Assay | IC50 (nM) | Reference |

| Rat Aorta | Ca²⁺-induced contraction | Contraction Assay | 1.9 | |

| Rat Aorta | K⁺ (45 mM)-induced contraction | Contraction Assay | 19.4 | |

| Human VSMC | bFGF-induced proliferation | DNA Synthesis | ~1-100 (dose-dependent inhibition) | |

| Human VSMC | Serum-induced proliferation | Cell Counting | Significant inhibition at 100 nM - 1 µM |

Table 2: Effect of Amlodipine on Protein Expression and Activation in Vascular Smooth Muscle Cells

| Target Protein | Treatment Conditions | Fold Change/Effect | Assay | Reference |

| p42/p44 MAPK (ERK1/2) | bFGF-stimulated human VSMCs, 1-100 nM Amlodipine | Dose-dependent inhibition | Western Blot | |

| p-Akt (S473) | Rat VSMCs, Amlodipine | Concentration and time-dependent increase | Western Blot | |